molecular formula C15H13N5O3 B10931219 Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate

Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate

Cat. No.: B10931219
M. Wt: 311.30 g/mol
InChI Key: XHKZYSYJMVFVIS-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolo-pyrimidine moiety, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate typically involves the formation of the triazolo-pyrimidine core followed by its functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the mechanochemical method, where azinium-N-imines react with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times. Additionally, mechanochemical methods can be employed to minimize the use of solvents and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The triazolo-pyrimidine moiety is known to inhibit various enzymes and receptors, such as JAK1, JAK2, and RORγt . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]benzoate is unique due to its specific structure, which combines the triazolo-pyrimidine moiety with a benzoate group. This combination enhances its biological activity and makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H13N5O3

Molecular Weight

311.30 g/mol

IUPAC Name

methyl 4-methyl-3-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)benzoate

InChI

InChI=1S/C15H13N5O3/c1-9-4-5-10(14(22)23-2)8-11(9)17-13(21)12-18-15-16-6-3-7-20(15)19-12/h3-8H,1-2H3,(H,17,21)

InChI Key

XHKZYSYJMVFVIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=NN3C=CC=NC3=N2

Origin of Product

United States

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